Macimorelin acetate is a synthetic compound that acts as a growth hormone secretagogue. It is primarily used in the diagnosis of adult growth hormone deficiency. The compound stimulates the release of growth hormone by binding to growth hormone secretagogue receptors located in the pituitary gland and hypothalamus. Macimorelin acetate is notable for being the first oral agent approved for this purpose, contrasting with previous injectable options.
Macimorelin acetate was developed by Aeterna Zentaris and has been classified under the pharmacological category of growth hormone secretagogue receptor agonists. Its chemical structure is a modified tripeptide, which allows it to mimic endogenous secretagogues that stimulate growth hormone release.
The synthesis of macimorelin acetate involves several chemical processes to create its unique peptidomimetic structure. The primary method includes:
The exact synthetic pathways are proprietary, but they generally involve standard peptide coupling methods followed by purification techniques such as high-performance liquid chromatography.
The molecular formula of macimorelin acetate is , with a molecular weight of approximately 474.56 g/mol. The structure consists of a tripeptide sequence that mimics natural growth hormone-releasing peptides, enabling it to effectively bind to its target receptors.
Macimorelin undergoes several key reactions in the body:
Macimorelin functions by mimicking the action of natural growth hormone secretagogues, activating specific receptors in the hypothalamus and pituitary gland:
Clinical studies have shown that macimorelin effectively raises plasma growth hormone levels within 30-45 minutes post-administration, with a half-life of approximately 4.1 hours.
Macimorelin acetate has significant clinical applications:
Macimorelin acetate originated from pioneering peptide mimetic research at the University of Montpellier’s Centre National de la Recherche Scientifique (CNRS) in France. Initial synthetic efforts focused on designing growth hormone secretagogues (GHS) capable of orally stimulating ghrelin receptors (GHSR-1a). The core structure—D-Tryptophanamide backbone modified with 2-methylalanyl and formamidoethylindole moieties—was engineered to mimic ghrelin’s bioactivity while resisting enzymatic degradation [2] [7]. Early work identified EP-1572 (later designated macimorelin) as a lead compound through systematic peptidomimetic optimization. Key modifications included:
A 2003 Journal of Medicinal Chemistry study detailed the liquid-phase peptide synthesis (LPPS) route, involving sequential coupling, Boc protection, and final trifluoroacetic acid deprotection. This yielded macimorelin with 52% purity after HPLC purification—a suboptimal efficiency that spurred later methodological refinements [7]. Structural studies confirmed macimorelin’s agonism via GHSR’s bifurcated binding pocket, with critical interactions between E124³.³³ and R283⁶.⁵⁵ residues [4].
Table 1: Key Structural Features of Macimorelin Acetate
Property | Description |
---|---|
Molecular Formula | C₂₈H₃₄N₆O₅ (free base); C₂₆H₃₀N₆O₃·C₂H₄O₂ (acetate salt) [1] [7] |
CAS Registry | 945212-59-9 (acetate) [1] |
Mechanism | Ghrelin receptor agonist (GHSR-1a) [2] |
Critical Binding Residues | E124³.³³, R283⁶.⁵⁵, Q120³.²⁹ (cryo-EM confirmed) [4] |
Aeterna Zentaris in-licensed macimorelin from CNRS and spearheaded its translational development. Preclinical studies established its dose-dependent growth hormone (GH) release in animal models, with superior oral bioavailability (>80%) versus intravenous ghrelin [2] [7]. The clinical development strategy prioritized two applications:
Aeterna optimized the acetate salt formulation (AEZS-130) for stability and dissolution. Pediatric development followed adult approval, with the DETECT trial (NCT04786873) completing patient enrollment in June 2024 [3] [5].
Macimorelin navigated distinct regulatory frameworks to achieve global approvals:
Table 2: Regulatory Milestones for Macimorelin Acetate
Year | Milestone | Region/Agency |
---|---|---|
2007 | Orphan Drug Designation for AGHD diagnosis | FDA [1] |
2017 | Approval for AGHD diagnosis (Macrilen®) | FDA [9] |
2019 | Approval for AGHD diagnosis (GHRYVELIN™) | EMA [2] |
2024 | Phase 3 DETECT trial completion for pediatric GHD | FDA/EMA [5] |
Early LPPS routes for macimorelin involved fragment condensation in dimethylformamide (DMF), using benzotriazole activators for amide bond formation. Challenges included:
Transition to solid-phase peptide synthesis (SPPS) addressed these limitations:
SPPS improved batch yields to >85% and reduced endotoxin levels—critical for pharmaceutical compliance. Current Good Manufacturing Practice (cGMP) synthesis employs SPPS with continuous-flow hydrogenation for deprotection, ensuring >99% purity [7] [8].
Table 3: Synthesis Methodologies for Macimorelin Acetate
Method | Advantages | Limitations |
---|---|---|
LPPS | Scalable for small batches; minimal reagent use | Low yield; epimerization risk [7] |
SPPS (Fmoc-based) | High purity (>99%); automated steps | High solvent consumption [8] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7